molecular formula C20H18N2O5S3 B2803003 methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1251697-83-2

methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2803003
CAS No.: 1251697-83-2
M. Wt: 462.55
InChI Key: CJSVMWWZQALNSM-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with thiophene-2-carbonyl and sulfamoyl-thiophene carboxylate moieties.

Properties

IUPAC Name

methyl 3-[[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S3/c1-27-20(24)18-17(7-10-29-18)30(25,26)21-15-5-4-13-6-8-22(12-14(13)11-15)19(23)16-3-2-9-28-16/h2-5,7,9-11,21H,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSVMWWZQALNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

Methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

These reactions can lead to the formation of various products, depending on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in:

Mechanism of Action

The mechanism of action of methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its dual thiophene motifs and tetrahydroisoquinoline backbone. Key comparisons include:

Compound Core Structure Functional Groups Key Structural Differences
Methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate Tetrahydroisoquinoline Thiophene-2-carbonyl, sulfamoyl-thiophene carboxylate Dual thiophene units; sulfamoyl linker
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () Benzodithiazine Chloro, hydrazino, dihydroxybenzylidene Benzodithiazine core vs. tetrahydroisoquinoline; absence of thiophene
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate () Benzo[b]thiophene Acetoxy, phenyl Single thiophene fused to benzene; ester group at position 2
Thiophene fentanyl hydrochloride () Piperidine (opioid scaffold) Thiophene-2-carbonyl, aniline Opioid backbone; thiophene as a substituent rather than a core component

Physicochemical Properties

  • Melting Points : Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate () has a melting point of 174–178°C, while thiophene-containing compounds like the target molecule may exhibit higher melting points due to increased rigidity from dual thiophene rings .
  • Spectroscopic Data :
    • NMR : reports δ 8.62 ppm (N=CH) for a benzodithiazine derivative, whereas the target compound’s sulfamoyl and thiophene protons would likely resonate in δ 7.0–8.5 ppm .
    • IR : highlights ester C=O stretches at 1721 cm⁻¹ and acetoxy C=O at 1774 cm⁻¹, suggesting the target compound’s ester and carbonyl groups would show similar absorptions .

Biological Activity

Methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound has a complex structure that includes thiophene rings and a tetrahydroisoquinoline moiety. Its molecular formula is C18H17N5O2SC_{18}H_{17}N_{5}O_{2}S with a molecular weight of 367.43 g/mol. The structural features contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Structural Representation

PropertyValue
Molecular FormulaC18H17N5O2SC_{18}H_{17}N_{5}O_{2}S
Molecular Weight367.43 g/mol
IUPAC NameThis compound

Anticancer Properties

The compound's ability to inhibit cancer cell growth has been explored in several studies. For example, similar sulfamoyl derivatives have been noted for their capacity to induce apoptosis in cancer cells. The presence of the tetrahydroisoquinoline moiety is particularly significant as it has been linked to enhanced cytotoxicity in tumor cells.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may interfere with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to modulate ROS levels, potentially leading to reduced oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated that derivatives containing thiophene exhibited antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various derivatives.

Study 2: Anticancer Activity

In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds with the tetrahydroisoquinoline structure induced apoptosis at concentrations as low as 50 µM. Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic changes.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 32 - 128 µg/mL
AntimicrobialEscherichia coliMIC: 64 - 256 µg/mL
AnticancerHeLa CellsInduced apoptosis at 50 µM
AnticancerMCF-7 CellsIncreased ROS levels

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing methyl 3-(N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)thiophene-2-carboxylate, and how are intermediates characterized?

  • Synthesis Steps :

  • Step 1 : Formation of the tetrahydroisoquinoline core via Bischler-Napieralski cyclization or Pictet-Spengler reactions, followed by functionalization at the 7-position (e.g., sulfamoylation) .
  • Step 2 : Thiophene-2-carbonyl group introduction using coupling reagents (e.g., EDCI/HOBt) under inert conditions .
  • Step 3 : Methyl esterification at the thiophene-2-carboxylate moiety via acid-catalyzed esterification .
    • Characterization :
  • Intermediates : Monitored via HPLC for purity (>95%) and NMR (¹H/¹³C) for structural confirmation (e.g., sulfamoyl proton signals at δ 3.1–3.3 ppm, thiophene ring protons at δ 7.2–7.8 ppm) .
  • Final Product : High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula (e.g., C₂₁H₁₈N₂O₅S₂) .

Q. Which analytical techniques are optimal for confirming the structural integrity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying sulfamoyl linkages, ester groups, and aromatic proton environments .
  • X-ray Crystallography : Resolves dihedral angles between thiophene and tetrahydroisoquinoline rings (e.g., angles <15° for planar stacking) .
    • Supplementary Methods :
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups .
  • LC-MS : Validates purity and detects degradation products during stability studies .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Temperature : Degrades by 10–15% at 40°C over 30 days (HPLC monitoring), suggesting storage at –20°C .
  • Light Sensitivity : Photoisomerization observed under UV light (λ = 254 nm); amber vials recommended .
  • Solvent Compatibility : Stable in DMSO (>6 months at –20°C); avoid aqueous buffers due to ester hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions at the sulfamoyl group?

  • Reactivity Drivers :

  • The sulfamoyl group (–SO₂NH–) acts as a weak electrophile due to electron-withdrawing sulfonyl moiety.
  • Nucleophilic attack (e.g., by amines) occurs at the sulfur center, forming sulfonamides. Reaction rates depend on solvent polarity (DMF > DCM) and base strength (e.g., K₂CO₃ > NaHCO₃) .
    • Side Reactions : Competing hydrolysis of the methyl ester in basic conditions (pH > 9) necessitates pH control .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) form hydrogen bonds with sulfamoyl and carbonyl groups .
  • MD Simulations : AMBER force fields assess stability of ligand-target complexes (RMSD <2 Å over 50 ns) .
    • Validation : Correlate computational predictions with in vitro kinase inhibition assays (IC₅₀ values) .

Q. What strategies resolve low yields during the final coupling step of the tetrahydroisoquinoline and thiophene moieties?

  • Optimization Approaches :

  • Catalyst Screening : Pd(PPh₃)₄ improves Suzuki-Miyaura coupling efficiency (yield increases from 45% to 72%) .
  • Solvent Effects : DMF/THF (3:1) enhances solubility of aromatic intermediates .
  • Temperature Control : Reactions at 60°C reduce byproduct formation (e.g., dimerization) .
    • Troubleshooting : Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1) .

Q. How do structural modifications (e.g., substituents on the thiophene ring) alter the compound’s pharmacokinetic properties?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : Electron-withdrawing groups (e.g., –NO₂) increase logP (from 2.1 to 3.5), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Methyl ester hydrolysis in vivo generates carboxylic acid metabolites; fluorination at the thiophene ring slows hepatic clearance (t₁/₂ increases from 2.1 to 4.3 hrs) .
    • Experimental Validation :
  • In Vitro Microsomal Assays : Rat liver microsomes quantify metabolic stability .

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